molecular formula C11H12O5 B109489 2-(2-Ethoxy-4-formylphenoxy)acetic acid CAS No. 51264-76-7

2-(2-Ethoxy-4-formylphenoxy)acetic acid

Cat. No. B109489
CAS RN: 51264-76-7
M. Wt: 224.21 g/mol
InChI Key: BALVFSVIEQRSSY-UHFFFAOYSA-N
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Patent
US05739163

Procedure details

4-Hydroxy-3-ethoxybenzaldehyde (5.0 g, 36 mmol), potassium carbonate (5.0 g, 36 mmol), and t-butyl bromoacetate (5.9 mL, 36 mmol) were heated to 55° C. overnight in DMF (35 mL). After removal of solvent, the mixture was extracted with EtOAc and water, then brine. After drying (Na2SO4), solvent was removed no yield a white solid (9.7 g). mp 90°-92.6° C. MS(NH3): 298 (base, M+NH4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][C:21]([O:23]C(C)(C)C)=[O:22]>CN(C=O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:20][C:21]([OH:23])=[O:22])=[C:3]([O:10][CH2:11][CH3:12])[CH:4]=1)=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OCC
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.9 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvent
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4), solvent
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(OCC(=O)O)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 120.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.